

# Sulfo-Cy7.5 Maleimide: A Technical Guide for Advanced Fluorescence Labeling

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## Compound of Interest

Compound Name: Sulfo-Cy7.5 maleimide

Cat. No.: B12406915

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This in-depth technical guide provides comprehensive information on **Sulfo-Cy7.5 maleimide**, a near-infrared (NIR) fluorescent dye crucial for the sensitive detection and imaging of biomolecules. This document outlines its chemical properties, detailed protocols for conjugation, and its applications in biomedical research and drug development.

## Core Properties of Sulfo-Cy7.5 Maleimide

**Sulfo-Cy7.5 maleimide** is a water-soluble fluorescent dye that belongs to the cyanine dye family. Its maleimide functional group allows for the specific covalent labeling of molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins and peptides.<sup>[1]</sup><sup>[2]</sup> The sulfonate groups enhance its water solubility, making it ideal for biological applications in aqueous environments.<sup>[3]</sup><sup>[4]</sup>

## Physicochemical and Spectral Data

The key quantitative properties of **Sulfo-Cy7.5 maleimide** are summarized in the table below. These parameters are essential for designing and executing labeling experiments and imaging studies.

Property	Value	Reference
Molecular Formula	C <sub>51</sub> H <sub>51</sub> K <sub>3</sub> N <sub>4</sub> O <sub>15</sub> S <sub>4</sub>	[5]
Molecular Weight	1205.52 g/mol	[1][6]
Excitation Maximum (λ <sub>ex</sub> )	~788 nm	[5]
Emission Maximum (λ <sub>em</sub> )	~797-808 nm	[5][7]
Molar Extinction Coefficient (ε)	~222,000 cm <sup>-1</sup> M <sup>-1</sup>	[5]
Fluorescence Quantum Yield (Φ)	~0.21	[5]
Solubility	Good in Water, DMSO, DMF	[1][5]
Storage Conditions	-20°C, protected from light and moisture	[1][3][5]

## Experimental Protocols: Antibody Labeling

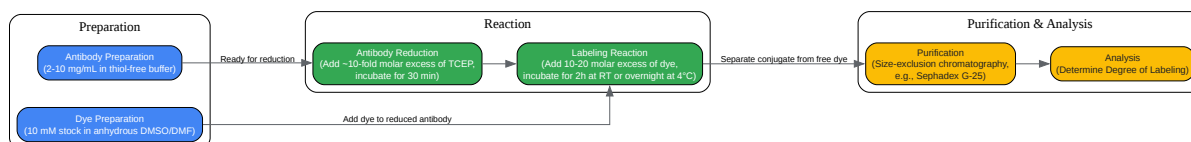
The following is a detailed methodology for the conjugation of **Sulfo-Cy7.5 maleimide** to an antibody. This protocol is based on the selective reaction between the maleimide group and free thiols generated by the reduction of disulfide bonds in the antibody's hinge region.

## Materials and Reagents

- Antibody of interest (2-10 mg/mL in a thiol-free buffer)
- **Sulfo-Cy7.5 maleimide**
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Tris(2-carboxyethyl)phosphine (TCEP)
- Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed[1][6]
- Purification Column (e.g., Sephadex G-25)[5][8]

## Experimental Workflow

The general workflow for labeling an antibody with **Sulfo-Cy7.5 maleimide** involves antibody preparation, reduction of disulfide bonds, reaction with the dye, and purification of the conjugate.



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Experimental workflow for antibody labeling with **Sulfo-Cy7.5 maleimide**.

## Detailed Procedure

- **Antibody Preparation:** Prepare the antibody solution at a concentration of 2-10 mg/mL in a degassed, thiol-free buffer such as PBS, Tris, or HEPES at pH 7.0-7.5.[9]
- **Antibody Reduction:** To generate free thiol groups, add a 10-fold molar excess of TCEP to the antibody solution. Incubate for approximately 30 minutes at room temperature.[9][10]
- **Dye Preparation:** Allow the vial of **Sulfo-Cy7.5 maleimide** to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[10]
- **Labeling Reaction:** Add the **Sulfo-Cy7.5 maleimide** stock solution to the reduced antibody solution. A molar ratio of 10-20 moles of dye to 1 mole of protein is recommended as a starting point.[6][9] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[6][9]

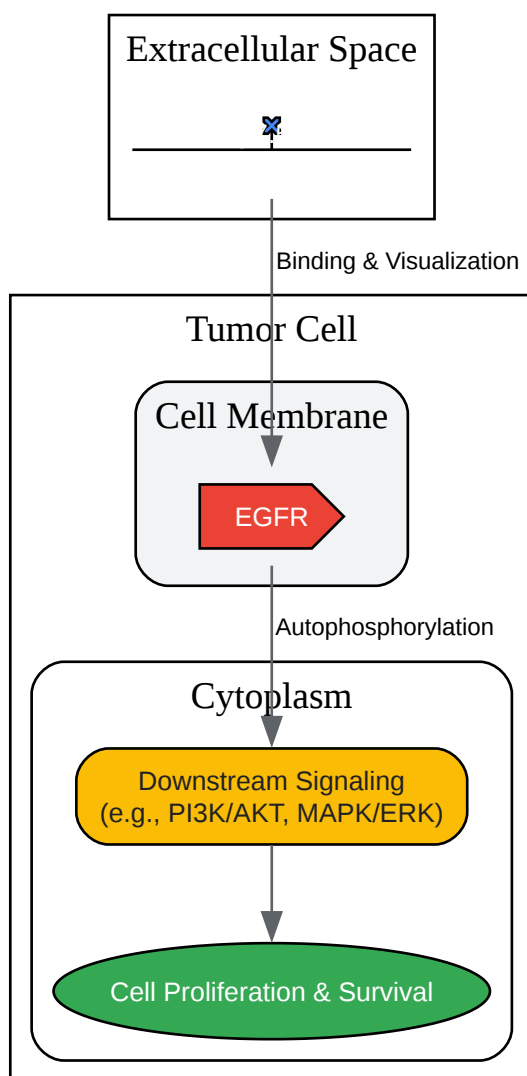
- Purification: Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[5][8] The first colored band to elute will be the antibody-dye conjugate.
- Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of the dye (~788 nm).

## Application in Drug Development: In Vivo Imaging

Sulfo-Cy7.5 labeled biomolecules, particularly antibodies, are extensively used for in vivo imaging in preclinical studies.[3][4][7] The near-infrared fluorescence of Sulfo-Cy7.5 allows for deep tissue penetration and low background autofluorescence, making it ideal for visualizing biological processes in living organisms.[3][7] A key application is in oncology research for visualizing tumors and assessing the biodistribution of antibody-based therapeutics.[11]

## Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. Antibodies targeting EGFR can be labeled with Sulfo-Cy7.5 to non-invasively monitor tumor targeting and receptor engagement.



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Visualization of EGFR targeting with a Sulfo-Cy7.5 labeled antibody.

In this application, an anti-EGFR antibody is conjugated with **Sulfo-Cy7.5 maleimide**. When administered in a preclinical tumor model, the labeled antibody binds to EGFR on the surface of cancer cells. An *in vivo* imaging system can then detect the near-infrared fluorescence, allowing for the visualization of tumor localization, measurement of tumor size, and assessment of the antibody's biodistribution.<sup>[11][12][13]</sup> This provides critical data for the development of targeted cancer therapies.

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